Product packaging for Ethyl 2-chloro-3-oxopentanoate(Cat. No.:CAS No. 24045-73-6)

Ethyl 2-chloro-3-oxopentanoate

Cat. No.: B1338114
CAS No.: 24045-73-6
M. Wt: 178.61 g/mol
InChI Key: GEMFOQNVIPGLNR-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Intermediate Chemistry

The primary significance of Ethyl 2-chloro-3-oxopentanoate lies in its role as a key intermediate in organic synthesis. wikipedia.orgbldpharm.com Its bifunctional nature, possessing both an α-halo ketone and an ester moiety, allows for a diverse range of chemical reactions. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions, while the adjacent carbonyl groups can participate in various condensation and addition reactions. wikipedia.org

This compound is a valuable precursor for synthesizing a variety of more complex molecules. chemsrc.com For instance, α-halo esters are known to react with aldehydes or ketones in the presence of zinc, in what is known as the Reformatsky reaction, to form β-hydroxy-esters. wikipedia.org They are also used in the Darzens reaction to produce α,β-epoxy esters. wikipedia.org These reactions are fundamental in creating carbon-carbon bonds and introducing new functional groups into a molecule.

Furthermore, compounds like this compound are used as building blocks for pharmaceuticals and agrochemicals. nbinno.com Its structural motifs are found in various biologically active compounds. The reactivity of the α-halo keto-ester system is crucial for constructing heterocyclic compounds, which are prevalent in medicinal chemistry. For example, similar fluoro-substituted analogs are critical intermediates in the synthesis of antifungal agents. nbinno.comgoogle.com

Historical Context and Evolution of Research Perspectives

The study of α-halo esters and ketones is rooted in the foundational discoveries of organic chemistry. The haloform reaction, discovered in 1822, was one of the earliest known reactions involving the halogenation of a methyl ketone, demonstrating the reactivity of the α-position. researchgate.net This early work laid the groundwork for understanding the chemical behavior of halogenated carbonyl compounds.

Later, in the late 19th century, the development of reactions like the Hell-Volhard-Zelinsky halogenation provided reliable methods for the synthesis of α-halo carboxylic acids, which could then be esterified. wikipedia.org The discovery of the Reformatsky reaction in 1887 further expanded the synthetic utility of α-halo esters, showcasing their potential as nucleophilic synthons through the formation of organozinc reagents. wikipedia.org

Initially, research into these compounds was largely exploratory, focusing on their fundamental reactivity and use in diagnostic tests. researchgate.net However, as the field of organic synthesis matured, the perspective shifted towards harnessing these compounds as strategic intermediates for the total synthesis of complex natural products and pharmaceuticals. taylorandfrancis.comresearchgate.net The development of palladium-catalyzed reactions in the latter half of the 20th century further revolutionized the chemistry of β-keto esters, introducing new methods for forming carbon-carbon and carbon-hydrogen bonds under neutral conditions. nih.gov This evolution has solidified the role of compounds like this compound as indispensable tools in the modern synthetic chemist's arsenal, valued for their predictable reactivity and versatility. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11ClO3 B1338114 Ethyl 2-chloro-3-oxopentanoate CAS No. 24045-73-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-chloro-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMFOQNVIPGLNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513073
Record name Ethyl 2-chloro-3-oxopentanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24045-73-6
Record name Ethyl 2-chloro-3-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-chloro-3-oxopentanoate
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Advanced Synthesis Methodologies for Ethyl 2 Chloro 3 Oxopentanoate

Established Synthetic Routes and Reaction Optimization Studies

The synthesis of Ethyl 2-chloro-3-oxopentanoate primarily involves the α-chlorination of a β-keto ester precursor, typically Ethyl 3-oxopentanoate. The reactivity of the α-position makes it susceptible to electrophilic substitution by a chlorine atom.

Thionyl chloride (SOCl₂) is a widely used reagent for the chlorination of active methylene (B1212753) compounds, including β-keto esters. The reaction proceeds by the conversion of the β-keto ester into its enol form, which then attacks the electrophilic sulfur atom of thionyl chloride. A subsequent rearrangement and elimination of sulfur dioxide and a chloride ion results in the formation of the α-chloro-β-keto ester.

The reaction is often carried out in a suitable solvent and may be influenced by temperature and the presence of catalysts. For instance, the reaction of a β-keto ester with thionyl chloride can be part of a synthetic route to produce more complex heterocyclic compounds like 1,2,3-thiadiazoles. thieme-connect.de While effective, the use of thionyl chloride necessitates careful handling due to its corrosive nature and the evolution of hydrogen chloride gas as a byproduct. researchgate.net

Table 1: Reaction Parameters for Chlorination with Thionyl Chloride

ParameterConditionRationale/Observation
Reactant Ethyl 3-oxopentanoatePrecursor with an active methylene group.
Chlorinating Agent Thionyl chloride (SOCl₂)Common and effective reagent for this transformation.
Temperature 0°C to room temperatureControlled temperature to minimize side reactions.
Solvent Aprotic solvents (e.g., Dichloromethane)Prevents reaction with the solvent.
Byproducts Hydrogen chloride (HCl), Sulfur dioxide (SO₂)Gaseous byproducts that need to be managed.

To overcome some of the challenges associated with thionyl chloride, researchers have explored alternative halogenating agents. Sulfuryl chloride (SO₂Cl₂) has emerged as a highly effective reagent for the chlorination of β-keto esters. researchgate.net It is often considered a more convenient and efficient alternative, capable of producing α-chloro and α,α-dichloro products in high yields, sometimes even under solvent-free conditions. researchgate.netsci-hub.se

The reaction with sulfuryl chloride is typically faster and cleaner than with thionyl chloride. researchgate.net Other halogenating agents that have been investigated for similar transformations include N-chlorosuccinimide (NCS), which offers milder reaction conditions and is often used in organocatalytic systems. organic-chemistry.org

Table 2: Comparison of Different Chlorinating Agents

Chlorinating AgentAdvantagesDisadvantagesTypical Yields
Thionyl chloride (SOCl₂) ** Readily available, effective.Corrosive, produces HCl gas.Moderate to Good
Sulfuryl chloride (SO₂Cl₂) **High yields, faster reaction, can be used solvent-free. researchgate.netsci-hub.seCan lead to dichlorination if not controlled.Good to Excellent sci-hub.se
N-chlorosuccinimide (NCS) Milder conditions, easier handling. organic-chemistry.orgOften requires a catalyst, may be less reactive.Variable

Process Intensification and Scalability in Compound Production

Moving from laboratory-scale synthesis to large-scale industrial production presents several challenges, including maintaining reaction efficiency, product purity, and ensuring a safe process. Process intensification strategies are key to addressing these issues.

Continuous flow chemistry offers significant advantages for the production of this compound. In a flow reactor, reactants are continuously pumped through a tube or a series of tubes where the reaction occurs. mit.edu This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. smolecule.com The high surface-area-to-volume ratio in flow reactors enhances heat transfer, making it possible to safely conduct highly exothermic reactions. mit.edu For the chlorination of β-keto esters, a continuous flow process can minimize the formation of byproducts and facilitate safer handling of hazardous reagents like sulfuryl chloride. acs.org

Several strategies can be employed to enhance the yield and purity of this compound during large-scale production. oup.comoup.com Careful control of the stoichiometry of the reactants is crucial to prevent the formation of over-chlorinated byproducts. sci-hub.se The choice of solvent can also play a significant role in reaction outcomes and ease of product purification. google.com

Post-reaction, purification methods such as fractional distillation under reduced pressure are typically employed to isolate the product from unreacted starting materials and byproducts. The development of scalable and efficient purification protocols is a critical aspect of process development. oup.com

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the synthesis of this compound, several areas can be targeted for improvement.

One key principle is the use of safer solvents. Research into replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives such as glycerol (B35011) or performing reactions under solvent-free conditions is an active area of investigation. google.comblogspot.com Another approach is the use of biocatalysis. Enzymes or whole-cell systems, such as those found in Daucus carota (carrot), can be used to perform stereoselective reductions of related keto esters, suggesting a potential for biocatalytic approaches in the synthesis of chiral derivatives. rsc.org

Furthermore, improving the atom economy of the reaction by minimizing the use of stoichiometric reagents and developing catalytic systems is a central goal of green chemistry. rsc.org For instance, using a catalytic amount of a substance to facilitate the chlorination reaction would be a significant improvement over traditional methods that require stoichiometric or excess amounts of the chlorinating agent.

Elucidating Reactivity and Mechanistic Pathways of Ethyl 2 Chloro 3 Oxopentanoate

Nucleophilic Substitution Reactions of the α-Chloro Group

The chlorine atom at the α-position is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the adjacent carbonyl group of the ester. kyoto-u.ac.jp

Sₙ2 Mechanistic Insights and Steric Accessibility

The primary mechanism for the substitution of the α-chloro group is the Sₙ2 (bimolecular nucleophilic substitution) reaction. This mechanism involves a backside attack by a nucleophile, leading to an inversion of configuration at the chiral center, if applicable. masterorganicchemistry.com The rate of the Sₙ2 reaction is sensitive to steric hindrance around the electrophilic carbon. libretexts.org In the case of ethyl 2-chloro-3-oxopentanoate, the ethyl group at the 2-position presents some steric bulk, which can influence the rate of nucleophilic attack compared to smaller analogues. However, the electrophilicity of the α-carbon is enhanced by the adjacent chloro substituent, making it prone to Sₙ2 reactions.

Diversification through Amine and Alcohol Nucleophiles

A variety of nucleophiles can be employed to displace the α-chloro group, leading to a diverse range of substituted products.

Amine Nucleophiles: Primary and secondary amines can react with this compound to form the corresponding γ-amino-β-ketoesters. For instance, the reaction with various anilines provides access to γ-anilino-β-ketoesters, which are valuable scaffolds in medicinal chemistry. nih.gov The reaction conditions for such aminations can be optimized to achieve good to excellent yields. nih.gov

Alcohol Nucleophiles: Alcohols and phenoxides can also act as nucleophiles, displacing the chlorine to form ether derivatives. For example, the reaction with sodium or caesium 4-chlorophenate yields the corresponding 2-(4-chlorophenoxy)-3-oxoalkanoates. researchgate.net

Carbonyl Group Transformations

The ketone and ester carbonyl groups in this compound exhibit distinct reactivities, allowing for selective transformations.

Reduction Reactions to β-Hydroxy Ester Derivatives

The ketone at the C3 position can be selectively reduced to a hydroxyl group, yielding β-hydroxy ester derivatives. This transformation can be achieved using various reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) can be used to reduce the keto group, affording the corresponding 2-(4-chlorophenoxy)-3-hydroxyalkanoates in high yields. researchgate.net Biocatalytic reductions using microorganisms have also been explored for the stereoselective reduction of similar α-keto esters, producing chiral hydroxy esters. scirp.org

Oxidation Reactions to Carboxylic Acid Analogues

The ketone moiety can be oxidized to form the corresponding carboxylic acid analogues. This transformation typically involves cleavage of the carbon-carbon bond adjacent to the ketone.

Nucleophilic Addition to the Keto Moiety

The ketone carbonyl group is susceptible to nucleophilic addition reactions. kyoto-u.ac.jp The presence of the α-chlorine atom enhances the electrophilicity of the keto carbon, facilitating the addition of nucleophiles. kyoto-u.ac.jp These reactions can be used to introduce a wide range of functional groups at the C3 position.

Intramolecular Cyclization and Condensation Pathways

The reactivity of this compound is significantly influenced by its bifunctional nature, possessing both an ester and a ketone group, along with a reactive α-chloro substituent. This arrangement facilitates a variety of intramolecular cyclization and condensation reactions, leading to the formation of diverse heterocyclic scaffolds.

Acid-Catalyzed Cyclization Processes (e.g., Pyrido-pyrimidinones)

Acid catalysis plays a pivotal role in promoting the cyclization of β-keto esters like this compound with appropriate binucleophiles to form fused heterocyclic systems. A representative example is the synthesis of pyridopyrimidinone scaffolds, which are of significant interest in medicinal chemistry. The general strategy involves the condensation of a β-keto ester with an amino-substituted nitrogen heterocycle.

For instance, the reaction of a β-keto ester with a 2-aminopyridine (B139424) derivative under acidic conditions can lead to the formation of a 2H-pyrido[1,2-a]pyrimidin-2-one. researchgate.net The mechanism typically begins with the formation of an enamine or an imine intermediate through the reaction of the amine with the ketone carbonyl of the β-keto ester. Subsequent intramolecular cyclization occurs via nucleophilic attack of the pyridine (B92270) nitrogen onto the ester carbonyl, followed by the elimination of ethanol (B145695). The presence of the chloro-substituent at the α-position of this compound can influence the reactivity of the carbonyl groups and the subsequent cyclization pathway. While direct synthesis of pyridopyrimidinones from this compound is a plausible extension of established methods for β-keto esters, nih.govresearchgate.netnih.gov the specific reaction conditions would need to be optimized.

Table 1: Key Steps in a Plausible Acid-Catalyzed Pyrido-pyrimidinone Synthesis

StepDescriptionIntermediate/Product
1Enamine Formation The amino group of 2-aminopyridine attacks the C3-ketone of this compound.
2Intramolecular Cyclization The pyridine nitrogen attacks the ester carbonyl (C1).
3Elimination Elimination of an ethanol molecule to form the aromatic pyridopyrimidinone ring.

Keto-Enol Tautomerism in Condensation Reactions (e.g., Psoralen (B192213) analogs)

The existence of keto-enol tautomerism is a fundamental characteristic of β-keto esters and is central to their utility in condensation reactions. This compound exists in equilibrium between its keto form and its enol form. This equilibrium can be catalyzed by either acid or base. The enol form acts as a potent carbon nucleophile, enabling a range of condensation reactions.

A classic example demonstrating the importance of this tautomerism is the Pechmann condensation, a widely used method for the synthesis of coumarins from phenols and β-keto esters under acidic conditions. wikipedia.orgnumberanalytics.comorganic-chemistry.org Coumarins form the core structure of psoralens, and thus, this reaction provides a pathway to psoralen analogs. nih.govnih.gov

The mechanism of the Pechmann condensation involves two main stages:

Transesterification: Under strong acid catalysis, the phenol (B47542) reacts with the β-keto ester to form a phenyl β-keto ester intermediate.

Intramolecular Cyclization: An intramolecular electrophilic aromatic substitution (Friedel-Crafts type acylation) occurs, where the enolized ketone attacks the activated aromatic ring ortho to the phenolic oxygen. This is followed by a dehydration step to yield the final coumarin (B35378) ring system. wikipedia.orgnumberanalytics.com

The reaction of this compound with a substituted phenol, such as a resorcinol (B1680541) derivative, could thus be employed to generate a 4-substituted coumarin, a key intermediate for psoralen analogs. The specific nature of the substituents on both reactants would determine the final product structure. acs.org

Table 2: Pechmann Condensation for Coumarin Synthesis

Reactant 1Reactant 2CatalystKey IntermediateProduct Class
PhenolThis compoundStrong Acid (e.g., H₂SO₄, AlCl₃)Phenyl β-keto esterCoumarin derivative

Enzyme-Mediated Interactions and Oxime Formation

Beyond traditional chemical synthesis, this compound can participate in enzyme-mediated transformations and can be derivatized at its ketone functionality to form oximes.

Enzyme-Mediated Interactions: Biocatalysis offers a powerful tool for the stereoselective transformation of prochiral ketones. The ketone group in β-keto esters is a substrate for various oxidoreductases. nih.gov Specifically, the asymmetric reduction of the C3-ketone of this compound can be achieved using enzymes, such as alcohol dehydrogenases or other ketoreductases, often derived from microorganisms like baker's yeast (Saccharomyces cerevisiae). researchgate.netnih.govacs.org

These enzymatic reductions are highly valuable as they can produce chiral α-chloro-β-hydroxy esters with high enantiomeric excess. acs.orgtandfonline.com The stereochemical outcome (syn- or anti-diastereomer, and R or S configuration at the newly formed chiral center) is dependent on the specific enzyme used. nih.govacs.org These chiral building blocks are important intermediates in the synthesis of pharmaceuticals. rsc.org For example, ethyl (S)-4-chloro-3-hydroxybutanoate is a key precursor for cholesterol-lowering drugs. rsc.org The biocatalytic reduction typically requires a cofactor, such as NADH or NADPH, which is often regenerated in situ using a sacrificial co-substrate like isopropanol. nih.gov

Oxime Formation: The carbonyl group of this compound readily undergoes condensation with hydroxylamine (B1172632) (NH₂OH) or its derivatives to form an oxime. wikipedia.org This reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the ketone's carbonyl carbon, followed by dehydration to yield the C=N-OH functional group. acs.org

The resulting oxime, ethyl 2-chloro-3-(hydroxyimino)pentanoate, is a versatile intermediate itself. For example, oximes can be precursors for the synthesis of five-membered heterocyclic rings like isoxazoles through various cyclization strategies. clockss.orgrsc.org The reaction conditions, such as pH, can influence the course of the reaction between β-keto esters and hydroxylamine, sometimes leading to mixtures of isomeric products. acs.org

Table 3: Comparison of Transformation at the C3-Carbonyl

TransformationReagent(s)Product Functional GroupKey Feature
Enzymatic ReductionKetoreductase, NADPH/NADHSecondary Alcohol (-CH(OH)-)High stereoselectivity (enantio- and diastereoselectivity).
Oxime FormationHydroxylamine (NH₂OH)Oxime (=N-OH)Formation of a versatile intermediate for further synthesis.

Advanced Synthetic Applications As a Versatile Building Block

Construction of Complex Organic Scaffolds

The reactivity of ethyl 2-chloro-3-oxopentanoate lends itself to the formation of diverse and complex organic frameworks, which are central to the development of new therapeutic agents and other functional materials.

Synthesis of Heterocyclic Compounds (e.g., Triazolopyrimidinones, Isoxazoles via related intermediates)

Heterocyclic compounds are a cornerstone of medicinal chemistry. While direct synthesis of triazolopyrimidinones from this compound is not extensively documented, its structure is amenable to creating related heterocyclic systems like isoxazoles. Isoxazoles are present in numerous bioactive natural products and synthetic drugs, exhibiting a wide range of biological activities. beilstein-journals.org

The synthesis of isoxazoles can be achieved through a 1,3-dipolar cycloaddition reaction. nih.govnih.gov For a substrate like this compound, a plausible pathway involves the initial conversion of its ketone group into an oxime. This intermediate can then be transformed into a nitrile oxide in situ. The nitrile oxide acts as the 1,3-dipole, which subsequently reacts with a dipolarophile, such as an alkyne, to form the isoxazole (B147169) ring. organic-chemistry.org Research on the related intermediate, ethyl-2-chloro-2-(hydroxyimino)acetate, demonstrates its reaction with dipolarophiles under microwave conditions to yield ester-functionalized isoxazoles in quantitative yields. nih.gov

Precursors for Clofibrate (B1669205) Analogues and Related Bioactive Molecules

This compound is a direct precursor in the synthesis of analogues of clofibrate, a lipid-lowering agent belonging to the fibrate class of drugs. nih.govnih.gov Fibrates are used in the treatment of dyslipidemia by activating the peroxisome proliferator-activated receptor-alpha (PPARα). nih.govresearchgate.net

The synthesis involves a two-step process starting from a 3-oxoalkanoate. nih.govresearchgate.net First, the 3-oxoalkanoate is chlorinated at the alpha position using sulfuryl chloride (SO₂Cl₂) to yield the corresponding 2-chloro-3-oxoalkanoate, such as this compound. nih.gov This intermediate is then reacted with sodium or caesium 4-chlorophenate to produce ethyl 2-(4-chlorophenoxy)-3-oxoalkanoates, which are direct analogues of clofibrate. nih.govresearchgate.net Further reduction of the keto group with sodium borohydride (B1222165) (NaBH₄) can yield the corresponding hydroxyalkanoate derivatives. nih.gov

Table 1: Synthesis of Clofibrate Analogues
StepReactantReagentProductReference
1. ChlorinationEthyl 3-oxopentanoateSulfuryl chloride (SO₂Cl₂)This compound nih.gov
2. EtherificationThis compoundSodium or caesium 4-chlorophenateEthyl 2-(4-chlorophenoxy)-3-oxopentanoate nih.govresearchgate.net
3. Reduction (Optional)Ethyl 2-(4-chlorophenoxy)-3-oxopentanoateSodium borohydride (NaBH₄)Ethyl 2-(4-chlorophenoxy)-3-hydroxyalkanoate nih.gov

Although the newly synthesized clofibrate analogues in one study did not show significant PPARα activation, the synthetic pathway highlights the utility of this compound as a key intermediate for creating structural variations of bioactive molecules for further investigation. nih.govresearchgate.net

Role in Agrochemical and Pharmaceutical Intermediate Synthesis

As a versatile building block, this compound serves as an important intermediate in the broader synthesis of pharmaceuticals and agrochemicals. nbinno.commallakchemicals.com Its ability to participate in the construction of clofibrate analogues is a clear demonstration of its role as a pharmaceutical intermediate. nih.gov The presence of chloro, keto, and ester functionalities allows for sequential and selective reactions, making it a valuable component for building the complex molecular architectures required for biologically active compounds. While its fluorinated counterpart, ethyl 2-fluoro-3-oxopentanoate, is a well-known intermediate in the synthesis of the antifungal agent Voriconazole, the chloro-analogue provides an alternative reactive handle for diverse synthetic strategies. nbinno.comnbinno.com

Development of Chiral Building Blocks

Chirality is a critical feature of many pharmaceuticals and bioactive compounds. The functional groups on this compound provide opportunities for asymmetric transformations to create valuable chiral building blocks.

Enantioselective Synthesis of α-Hydroxy Esters

α-Hydroxy esters are key structural units found in many natural products and serve as valuable synthetic intermediates. researchgate.net While direct conversion of this compound to an α-hydroxy ester is complex, its structure can be modified to produce related chiral molecules. A key transformation is the enantioselective reduction of the β-keto group.

Enzymatic reduction of α-keto esters and related compounds to their corresponding optically active α-hydroxy esters is a well-established method. google.com Enzymes such as α-ketocarbonyl reductases can catalyze the NADPH-dependent reduction of a keto moiety with high stereospecificity. google.com Applying this methodology to this compound would target the 3-oxo group, potentially yielding chiral ethyl 2-chloro-3-hydroxypentanoate. This resulting α-chloro-β-hydroxy ester is a valuable chiral building block in its own right, with two stereocenters whose configuration can be controlled by the choice of enzyme. Further chemical manipulation of the chloro and hydroxyl groups can lead to a variety of other chiral synthons.

Functionalization of Polymeric Materials (e.g., Cellulose (B213188) Esters via related intermediates)

The reactive nature of β-keto esters makes them suitable for the chemical modification and functionalization of polymeric materials. While direct application of this compound is not widely reported, the chemistry of related esters provides a model for its potential use.

Cellulose, a polymer rich in hydroxyl groups, can be modified through transesterification reactions to produce cellulose esters, such as cellulose acetate. acs.orgacs.org This process traditionally uses reagents like acetic anhydride. acs.orgresearchgate.net However, alternative methods involve the transesterification of cellulose with vinyl esters, catalyzed by bases or ionic liquids. acs.orgresearchgate.net Given its ester functionality, this compound could theoretically be used in a similar transesterification process to graft the chloro-ketopentanoate moiety onto the cellulose backbone. This would introduce new functionalities (chloro and keto groups) to the polymer, which could then be used for further cross-linking or the attachment of other molecules, thereby altering the material's physical and chemical properties.

Stereochemical Aspects and Asymmetric Transformations

Stereoselective Reduction of Prochiral Ketones via Biocatalysis

Biocatalysis has emerged as a powerful tool for the stereoselective reduction of prochiral ketones, offering high levels of enantioselectivity and diastereoselectivity under mild reaction conditions. The enzymes responsible for these transformations, primarily alcohol dehydrogenases, are abundant in various plants and microorganisms.

Utilization of Plant and Microbial Biocatalysts (e.g., Daucus carota, Rhodotrula glutinis)

Daucus carota (Carrot)

Rhodotrula glutinis

Yeasts are another prominent source of biocatalysts for asymmetric ketone reductions. The yeast Rhodotrula glutinis has been successfully employed in the bioreduction of α-haloacetophenones, which, like Ethyl 2-chloro-3-oxopentanoate, feature a halogen atom in the α-position to the carbonyl group. researchgate.net In these reductions, Rhodotrula glutinis CCT 2182 has been shown to produce the corresponding halohydrins with an (R)-configuration. researchgate.net This suggests that the enzymes in this yeast preferentially deliver the hydride to the Si-face of the carbonyl. The ability of Rhodotrula glutinis to stereoselectively reduce α-halogenated ketones indicates its potential as a biocatalyst for the asymmetric reduction of this compound.

Analysis of Enantioselectivity and Diastereoselectivity in Product Formation

The reduction of this compound can lead to four possible stereoisomers of the corresponding α-chloro-β-hydroxy ester, arising from the two chiral centers. The control of both enantioselectivity (at the newly formed hydroxyl center) and diastereoselectivity (the relative configuration of the two chiral centers) is crucial.

Studies on the biocatalytic reduction of analogous α-chloro-β-ketoesters using reductases from baker's yeast (Saccharomyces cerevisiae) have shown that it is possible to produce different diastereomers with high optical purities by selecting the appropriate enzyme. georgiasouthern.edunih.gov The stereochemical outcome is highly dependent on the specific reductase used. For instance, the reduction of ethyl 2-chloroacetoacetate with different yeast reductases can yield either the syn-(2R,3S)-alcohol or other stereoisomers in high enantiomeric excess. nih.gov

The diastereomeric excess (d.e.) in these reactions is influenced by the enzyme's ability to differentiate between the two faces of the prochiral ketone and the existing stereocenter. The diastereoselectivity of such reductions can be further controlled by factors such as the choice of biocatalyst and reaction conditions.

Table 1: Illustrative Stereoselective Biocatalytic Reduction of an Analogous α-Chloro-β-ketoester (Ethyl 2-chloroacetoacetate)

Biocatalyst SourceProduct StereochemistryEnantiomeric Excess (ee)Diastereomeric Excess (d.e.)
Saccharomyces cerevisiae Reductase 1syn-(2R,3S)-alcohol>99%High
Saccharomyces cerevisiae Reductase 2anti-(2S,3S)-alcohol>99%High

Note: This data is for an analogous compound and serves to illustrate the potential for high stereoselectivity. georgiasouthern.edunih.gov

Asymmetric Synthesis of Chiral Derivatives and Intermediates

The chiral α-chloro-β-hydroxy esters obtained from the stereoselective reduction of this compound are valuable intermediates in asymmetric synthesis. The presence of multiple functional groups allows for a variety of subsequent transformations to produce complex chiral molecules.

For example, chiral α-chloro-β-amino compounds, which can be conceptually derived from α-chloro-β-ketoesters, have been shown to be excellent building blocks. The synthesis of new chiral α-chloro-β-amino-N-sulfinyl imidates with high yield and excellent diastereomeric excess has been reported. nih.gov These intermediates can then be used to synthesize a range of chiral molecules, including β-amino-α-chloro amides and esters, aziridine-2-carboxylic amides and esters, and other heterocyclic compounds. nih.gov This highlights the potential of chiral derivatives of this compound to serve as versatile precursors in the asymmetric synthesis of biologically active compounds and other high-value chemicals.

Advanced Spectroscopic and Characterization Techniques

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is instrumental in confirming the elemental composition and thus the molecular formula of ethyl 2-chloro-3-oxopentanoate. This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of the exact mass of the molecule. The calculated monoisotopic mass of this compound (C7H11ClO3) is 178.0396719 Da. nih.gov HRMS analysis provides an experimental mass that closely matches this theoretical value, thereby confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Predicted collision cross-section (CCS) values, which are calculated based on the ion's shape and charge, further aid in the identification of this compound. These values can be compared against experimental data obtained from ion mobility-mass spectrometry for enhanced confidence in structural assignment. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]+ 179.04695 134.2
[M+Na]+ 201.02889 141.9
[M-H]- 177.03239 134.7
[M+NH4]+ 196.07349 155.3
[M+K]+ 217.00283 140.8
[M+H-H2O]+ 161.03693 130.8
[M+HCOO]- 223.03787 151.6
[M+CH3COO]- 237.05352 180.1

m/z: mass to charge ratio of the adduct. CCS values were calculated using CCSbase.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework of the molecule.

1D and 2D NMR for Complete Structural Assignment

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.govsfu.ca The number of signals, their chemical shifts (positions in the spectrum), integration (area under the signal), and splitting patterns (multiplicity) in the ¹H NMR spectrum reveal the number and connectivity of the different types of protons. youtube.com Similarly, the ¹³C NMR spectrum indicates the number of unique carbon environments.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for establishing the complete connectivity of the molecule. youtube.com A COSY spectrum reveals which protons are coupled to each other (typically on adjacent carbons), while an HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. youtube.com By combining the information from 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals to their respective atoms in the this compound structure can be achieved. sfu.cayoutube.com

Application of Specific NMR Techniques for Functional Group Analysis (e.g., 31P NMR after derivatization)

While not directly applicable to this compound itself, ³¹P NMR can be a valuable tool for analyzing related compounds or reaction mixtures where phosphorus-containing reagents are used. For instance, if this compound were to react with a phosphorus-containing compound, ³¹P NMR could be used to monitor the reaction progress and characterize the resulting phosphorus-containing products.

A relevant example of this approach involves the derivatization of hydroxyl groups with a phosphitylating agent like 2-chloro-4,4,5,5-tetramethyldioxaphospholane. researchgate.net This reaction converts the hydroxyl group into a phosphite (B83602) ester, which can then be readily detected and quantified by ³¹P NMR. researchgate.net This strategy could be adapted to analyze any potential hydrolysis products of this compound that contain hydroxyl groups.

Chromatographic Methodologies for Reaction Monitoring and Product Purity

Chromatographic techniques are indispensable for monitoring the progress of reactions that synthesize this compound and for assessing the purity of the final product.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a primary technique for analyzing volatile compounds like this compound. nih.govrsc.org GC allows for the separation of the desired product from starting materials, byproducts, and residual solvents. rsc.org The retention time, the time it takes for the compound to travel through the GC column, is a characteristic property that can be used for identification. GC-MS provides additional structural information by furnishing the mass spectrum of the separated components. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is well-suited for the analysis of this compound. bldpharm.com Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common method for purity analysis. Detection is often achieved using a UV detector.

Derivatization Strategies for Enhanced Chromatographic Behavior and Detection

In some cases, the chromatographic properties or detectability of a compound can be improved through chemical derivatization. This involves reacting the analyte with a reagent to form a derivative that is more volatile, more easily separated, or more readily detected. For β-keto esters like this compound, derivatization can be employed to enhance their behavior in GC analysis. For instance, silylation, the introduction of a trimethylsilyl (B98337) group, can increase the volatility of the compound.

Furthermore, derivatization can be used to introduce a chromophore or fluorophore, a light-absorbing or fluorescing group, to enhance detection in HPLC. For example, compounds with hydroxyl or carboxyl groups, which may be present as impurities or hydrolysis products, can be derivatized to improve their detection. nih.gov While not always necessary for this compound itself, these strategies are valuable tools in the broader context of its synthesis and analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Elucidation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the structural features of this compound by probing its molecular vibrations and electronic transitions, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation excites the vibrational modes of specific bonds within the molecule, resulting in a unique spectral fingerprint. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

While a publicly available, detailed experimental IR spectrum for this compound is not readily found in the surveyed literature, a vapor phase IR spectrum is noted to be available in the PubChem database, though the specific data is not provided. nih.gov Based on the known structure of the molecule, the anticipated key IR absorption bands are detailed in the table below. The presence of two carbonyl groups (ketone and ester) would likely result in strong absorption bands in the region of 1700-1750 cm⁻¹. The C-Cl stretching vibration is also a key diagnostic feature, typically appearing in the fingerprint region of the spectrum.

Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Ester) Stretching 1750 - 1735
C=O (Ketone) Stretching 1725 - 1705
C-O (Ester) Stretching 1300 - 1000
C-H (Alkyl) Stretching 2980 - 2850

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the primary chromophores are the carbonyl groups of the ketone and the ester. These groups are expected to exhibit n → π* transitions. Due to the presence of these chromophores, the compound is predicted to absorb in the UV region. However, specific experimental UV-Vis spectral data for this compound, including its λmax and molar absorptivity, are not available in the reviewed scientific literature. In similar β-keto esters, the enol form can be detected by UV-Vis spectroscopy, typically showing absorption bands in the range of 250–300 nm under certain conditions.

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and packing in the crystal lattice.

A comprehensive search of the scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, the specific details of its solid-state structure, including unit cell parameters, space group, and atomic coordinates, remain undetermined.

In the absence of experimental data, computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict the most stable conformation of the molecule and its potential packing in the solid state. Such theoretical studies can provide valuable insights but await experimental validation through X-ray crystallographic analysis. The synthesis and X-ray crystallographic analysis of a related compound, ethyl 2-bromo-3-oxopentanoate, has been reported in the context of synthesizing imidazo[1,2-a]pyridine (B132010) derivatives, suggesting that crystallographic studies on similar halogenated pentanoates are feasible. bohrium.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to study the electronic properties of molecules like Ethyl 2-chloro-3-oxopentanoate.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to find the minimum energy conformation. science.gov

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes the calculation of molecular orbitals, the distribution of electron density, and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights the electron-rich and electron-poor regions of the molecule, providing clues about its reactivity. For instance, in similar molecules, the MEP surface can indicate likely sites for nucleophilic or electrophilic attack. rsc.org

Table 1: Calculated Electronic Properties of a Representative Chlorinated Ketoester (Note: Specific data for this compound is not available in the cited literature. This table is illustrative of typical parameters obtained from DFT calculations for analogous molecules.)

Property Typical Calculated Value Significance
Dipole Moment (Debye) 2.0 - 4.0 Indicates the overall polarity of the molecule, influencing solubility and intermolecular forces.
HOMO Energy (eV) -6.0 to -8.0 Relates to the electron-donating ability of the molecule.
LUMO Energy (eV) -1.0 to -3.0 Relates to the electron-accepting ability of the molecule.

Elucidation of Reaction Mechanisms and Transition States

DFT is also a powerful tool for studying the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely mechanism. This involves locating the transition state structures, which are the high-energy intermediates that connect reactants to products.

For example, in reactions such as nucleophilic substitution at the chlorinated carbon, DFT calculations can be used to determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is critical for understanding the kinetics and feasibility of a reaction. While specific studies on this compound are not prevalent, the methodology is well-established for related compounds. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time.

For this compound, MD simulations can be used to explore its conformational landscape. The molecule has several rotatable bonds, and MD can reveal the relative populations of different conformers and the energy barriers between them. Furthermore, by simulating the compound in the presence of solvent molecules or other solutes, MD can provide detailed insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces. These simulations are crucial for understanding the behavior of the compound in solution and its interactions with other molecules. nih.gov

Quantum Chemical Calculations for Advanced Property Prediction

Beyond basic electronic structure, quantum chemical calculations can predict a wide range of molecular properties for this compound. These can include spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the computational model.

Advanced calculations can also predict thermochemical properties like enthalpy of formation and Gibbs free energy, which are fundamental for understanding the compound's stability and reactivity. While specific advanced property predictions for this compound are not readily found in the literature, the computational methods for such predictions are robust and widely applied to other organic molecules. nanobioletters.com

Frontier Orbital Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energies and shapes of these orbitals are key indicators of a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

For this compound, the analysis of its frontier orbitals can predict its behavior in various chemical reactions. A high HOMO energy suggests that the molecule is a good electron donor, while a low LUMO energy indicates that it is a good electron acceptor. The energy gap between the HOMO and LUMO is also an important parameter; a small gap is often associated with high chemical reactivity and low kinetic stability. mdpi.com

Table 2: Frontier Orbital Characteristics and Their Implications (Note: This table describes the general principles of frontier orbital analysis.)

Orbital Characteristic Chemical Implication
HOMO High energy Good nucleophile/electron donor
LUMO Low energy Good electrophile/electron acceptor
HOMO-LUMO Gap Small High reactivity, low kinetic stability

Molecular Docking and Protein Interaction Studies

To explore the potential biological activity of this compound, molecular docking simulations can be performed. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding of a small molecule ligand to the active site of a protein.

In the case of this compound, docking studies could be used to investigate its potential to interact with various enzymes or receptors. The results of these simulations can provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Such studies are often the first step in the process of drug discovery and can help to identify potential biological targets for the compound. While specific docking studies for this compound are not widely published, the methodology is a standard in computational medicinal chemistry. frontiersin.org

Conclusion and Future Research Perspectives

Summary of Key Research Advances and Synthetic Utility

Ethyl 2-chloro-3-oxopentanoate has established itself as a valuable and versatile intermediate in organic synthesis. Its utility stems from the presence of multiple reactive sites, including an α-chloro ketone and an ethyl ester, which allow for a variety of chemical transformations. A significant application of this compound is in the synthesis of heterocyclic systems. For instance, it serves as a key precursor for obtaining ethyl-2-amino-4-ethyl-5-thiazole carboxylate, a substituted thiazole (B1198619) derivative of potential interest in medicinal chemistry and materials science. google.com

The primary synthetic route to this compound involves the chlorination of the corresponding β-keto ester, ethyl 3-oxopentanoate. A common and effective chlorinating agent for this transformation is sulfuryl chloride (SO₂Cl₂). google.com This method is analogous to the synthesis of other α-chloro-β-keto esters, such as ethyl 2-chloroacetoacetate, which is prepared by reacting ethyl acetoacetate (B1235776) with sulfuryl chloride, often at controlled low temperatures to ensure high yield and purity. google.com The reactivity of the α-position is enhanced by the two adjacent carbonyl groups, facilitating electrophilic substitution.

The synthetic utility of this compound is further demonstrated by its role as a building block for more complex molecules. Its structural features make it an ideal substrate for reactions with various nucleophiles, leading to the formation of diverse derivatives. The chloro group can be displaced in nucleophilic substitution reactions, while the ketone and ester functionalities can undergo condensation, reduction, or hydrolysis, providing multiple avenues for molecular elaboration.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 24045-73-6
Molecular Formula C₇H₁₁ClO₃
Molecular Weight 178.61 g/mol
IUPAC Name This compound
Synonyms Pentanoic acid, 2-chloro-3-oxo-, ethyl ester

Emerging Trends and Unexplored Research Avenues

Recent research involving this compound points towards its increasing use in the synthesis of novel, complex organic molecules, as evidenced by its appearance in modern chemical literature and patent filings. chiralen.com An emerging trend is its application in the construction of sophisticated heterocyclic frameworks. For example, a 2024 patent describes its use in the preparation of novel five-membered nitrogen heterocyclic derivatives. chiralen.com Another patent from 2023 highlights its role in synthesizing new bicyclic derivatives. chiralen.com These developments suggest a growing interest in using this compound to access molecular scaffolds with potential applications in pharmaceuticals and agrochemicals.

Despite these advances, several research avenues remain largely unexplored. The asymmetric synthesis of derivatives of this compound presents a significant opportunity. Given the presence of a stereocenter at the chlorinated carbon, developing catalytic enantioselective methods to control its configuration would be highly valuable. This would provide access to chiral building blocks, which are of paramount importance in drug discovery and development.

Furthermore, the exploration of its reactivity under novel catalytic conditions, such as photoredox or electrochemical catalysis, could unveil new synthetic pathways and allow for transformations that are not accessible through traditional methods. Investigating its use in multicomponent reactions could also lead to the efficient, one-pot synthesis of complex molecular architectures, aligning with the principles of green and sustainable chemistry. The reactivity of the dianion of related α-chloro-β-keto esters with various electrophiles has been studied, suggesting that similar investigations with this compound could yield a range of new 2-chloro-3-oxoalkanoates. researchgate.net

Potential for Novel Applications and Derivatization Strategies

The potential for creating new applications hinges on innovative derivatization strategies that exploit the compound's inherent reactivity. The α-chloro-β-keto ester moiety is a powerful tool for molecular construction. Future strategies could focus on leveraging this reactivity for the synthesis of libraries of compounds for biological screening.

Derivatization Strategies:

At the C2 Position: The chlorine atom is a good leaving group and can be readily displaced by a wide range of nucleophiles (N-, O-, S-, and C-based). This allows for the introduction of diverse functional groups, leading to the synthesis of α-amino esters, α-hydroxy esters, and α-thio esters, among others.

At the C3 Carbonyl Group: The ketone can undergo reactions typical of carbonyl compounds, such as reductive amination, Wittig reactions, and additions of organometallic reagents. These transformations can be used to build complexity and introduce new stereocenters.

Cyclization Reactions: The bifunctional nature of this compound makes it an ideal substrate for cyclization reactions. For example, reaction with dinucleophiles like thioureas, amidines, or hydrazines can lead to the formation of various five- and six-membered heterocyclic rings, such as thiazoles, pyrimidines, and pyridazines. This is exemplified by its known conversion to ethyl-2-amino-4-ethyl-5-thiazole carboxylate. google.com

The derivatives obtained from these strategies could find applications in various fields. The synthesis of novel heterocyclic compounds is particularly promising for medicinal chemistry, as these scaffolds are prevalent in many biologically active molecules. By systematically exploring these derivatization pathways, this compound can be used to generate new chemical entities with potential therapeutic or industrial value.

Table 2: Precursors and Downstream Products of this compound

Type Compound Name CAS Number
Precursor Ethyl 3-oxopentanoate 4949-44-4
Precursor Sulfuryl chloride 7791-25-5
Downstream Product Ethyl-2-amino-4-ethyl-5-thiazole carboxylate Not Available

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Ethyl 2-chloro-3-oxopentanoate to improve yield and purity?

  • Methodology : Begin with a Claisen condensation between ethyl acetoacetate and a chloroacetylating agent. Monitor reaction kinetics using thin-layer chromatography (TLC) to identify intermediate phases. Purify via fractional distillation or recrystallization, and validate purity using gas chromatography–mass spectrometry (GC-MS) . Adjust solvent polarity (e.g., dichloromethane vs. THF) to optimize reaction efficiency and minimize byproducts like ethyl 3-methyl-2-oxopentanoate .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions, complemented by Fourier-transform infrared spectroscopy (FTIR) to identify carbonyl (C=O) and chloro (C-Cl) functional groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline samples, X-ray diffraction (XRD) with SHELX software resolves stereochemical ambiguities. Cross-validate results with computational models (e.g., density functional theory) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to controlled temperatures (4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via HPLC at regular intervals. Compare degradation products (e.g., hydrolysis to 3-oxopentanoic acid derivatives) using LC-MS . Use Arrhenius kinetics to predict shelf-life under standard laboratory conditions .

Advanced Research Questions

Q. What enzymatic strategies enable stereoselective reduction of this compound to specific diastereomers?

  • Methodology : Screen yeast reductases (e.g., YGL157w) for anti-(3S)-hydroxy ester selectivity, as demonstrated in enzymatic sulfoxidation studies . Optimize reaction conditions (pH, cofactor NADPH concentration) to enhance enantiomeric excess (ee). Validate stereochemistry via chiral HPLC or circular dichroism (CD) spectroscopy. Compare results with non-enzymatic catalysts (e.g., asymmetric organocatalysts) to evaluate efficiency .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : Employ quantum mechanical calculations (e.g., Gaussian09) to model transition states and calculate activation energies for SN2 vs. SN1 pathways. Compare computational predictions with experimental kinetic data (e.g., rate constants derived from UV-Vis spectroscopy). Validate using isotopic labeling (e.g., ¹⁸O tracking in hydrolysis products) .

Q. What experimental approaches resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodology : For conflicting NMR signals, use 2D techniques (COSY, HSQC) to assign proton-carbon correlations. If crystallographic data (from XRD) conflict with solution-phase NMR, consider solvent effects or polymorphism. Cross-check with dynamic NMR (DNMR) to detect conformational exchange in solution .

Q. How can researchers design experiments to study the compound’s role in multi-step synthetic pathways (e.g., as a ketone precursor)?

  • Methodology : Integrate the compound into a reaction cascade (e.g., Claisen-Schmidt condensation followed by cyclization). Use in situ IR or Raman spectroscopy to monitor intermediate formation. Employ design of experiments (DoE) to optimize variables (temperature, stoichiometry). Compare yields and selectivity with alternative precursors (e.g., ethyl 4-chloroacetoacetate) .

Methodological Notes

  • Structural Analysis : SHELX programs are critical for resolving crystallographic ambiguities, particularly for chiral centers .
  • Data Validation : Always replicate experiments under independent conditions to confirm reproducibility, as emphasized in primary research guidelines .
  • Ethical Compliance : Document synthetic byproducts and disposal methods to adhere to laboratory safety protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.